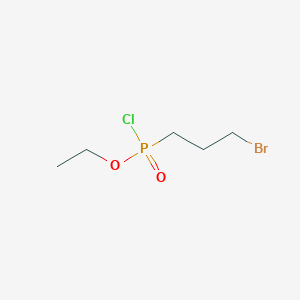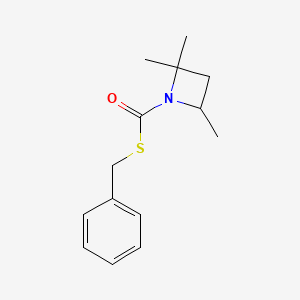
S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound with a unique structure that includes a benzyl group attached to a 2,2,4-trimethylazetidine ring via a carbothioate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of novel drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism by which S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
2-Benzyl benzimidazole: Shares the benzyl group but has a different core structure.
Thiazole derivatives: Similar in terms of heterocyclic structure but differ in the presence of sulfur and nitrogen atoms
Uniqueness: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate is unique due to its specific combination of a benzyl group with a 2,2,4-trimethylazetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54395-80-1 |
|---|---|
Formule moléculaire |
C14H19NOS |
Poids moléculaire |
249.37 g/mol |
Nom IUPAC |
S-benzyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C14H19NOS/c1-11-9-14(2,3)15(11)13(16)17-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
JNAQEHXSSFEPNK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N1C(=O)SCC2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


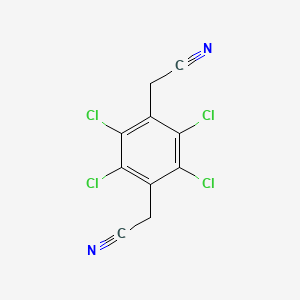
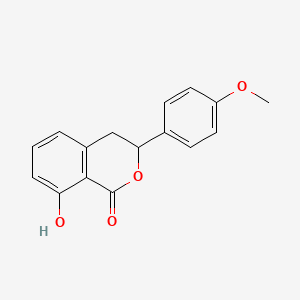

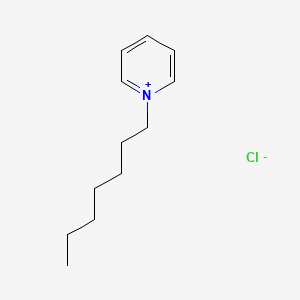
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

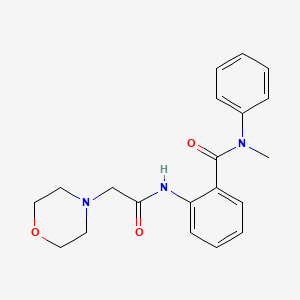

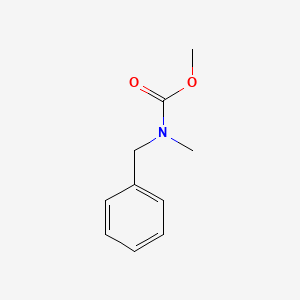
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
